molecular formula C8H8BrNO5S B3280732 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid CAS No. 72135-37-6

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid

Cat. No.: B3280732
CAS No.: 72135-37-6
M. Wt: 310.12 g/mol
InChI Key: HPMUHUHXQQFRTF-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8BrNO5S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid typically involves the following steps:

    Methoxylation: The methoxy group can be introduced by reacting the brominated benzoic acid with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

    Sulfamoylation: The sulfamoyl group is introduced by reacting the methoxylated compound with sulfamoyl chloride (SO2Cl2) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment.

    Methoxylation: Conducted in large reactors with methanol and a base.

    Sulfamoylation: Using sulfamoyl chloride in the presence of a base, ensuring proper handling and disposal of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfamoyl group can undergo reduction to form different derivatives.

    Hydrolysis: The ester bond in the methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced sulfamoyl derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    2-Methoxy-5-sulfamoylbenzoic acid:

    4-Bromo-5-sulfamoylbenzoic acid: Lacks the methoxy group, altering its chemical properties and reactivity.

Uniqueness

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups (bromine, methoxy, and sulfamoyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-methoxy-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMUHUHXQQFRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,290 ml of 22° Be. ammonia is placed in a 3 liter flask fitted with an agitator and a thermometer. It is cooled, and 805 g of 2-methoxy-4-bromo-5-chlorosulphonyl-benzoic acid is added in stages between 0° and +10° C. The reaction medium is agitated for 1 hour at about +10° C. then the solution is filtered with charcoal. The filtrate is diluted with 300 ml of water and the acid precipitated by adding hydrochloric acid (density 1.18). The precipitate is drained, washed with water and dried in an oven at 50° C. 645 g (85%) of product is obtained, melting at 256° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
805 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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